molecular formula C8H3ClF6O B1403887 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417567-68-0

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1403887
M. Wt: 264.55 g/mol
InChI Key: AIEIELIEVKRREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, or CTFMB, is a chemical compound that has a wide range of applications in scientific research. CTFMB is used in various fields such as organic synthesis, biochemistry, and pharmaceuticals. In addition, CTFMB has been found to have a number of biochemical and physiological effects, which can be beneficial for lab experiments.

Scientific Research Applications

Rhenium-Catalyzed Trifluoromethylation

  • Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic compounds, utilizing hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process yields various products with potential applications in different chemical syntheses (Mejía & Togni, 2012).

Metalation of Halobenzotrifluorides

  • Chloro(trifluoromethyl)benzenes undergo deprotonation adjacent to a halogen substituent when treated with alkyllithiums and lithium tetramethylpiperidide in THF, providing insights into regioselectivity and metalation processes (Mongin, Desponds, & Schlosser, 1996).

Halogenation Studies

  • Controlled chlorination of trifluoromethoxybenzene produces various chlorinated derivatives. This research contributes to understanding the halogenation process and the stability of different chlorinated products (Herkes, 1977).

Synthesis of Fluorine-containing Polyetherimide

  • A novel fluorine-containing polyetherimide was synthesized using 2-chloro-5-nitrobenzene trifluoride. This showcases the compound's application in creating advanced materials with potential use in various industries (Yu Xin-hai, 2010).

Aryne Route to Naphthalenes

  • The compound is involved in the generation of arynes, which are then used in the synthesis of naphthalenes. This method demonstrates a unique approach to creating complex organic structures (Schlosser & Castagnetti, 2001).

Photochemical Reactivity Studies

  • Research on the photochemical behavior of oxyfluorfen, a related compound, on different soils, provides insights into environmental interactions and degradation processes of such chemicals (Scrano, Bufo, Cataldi, & Albanis, 2004).

Synthesis of Organofluorine Compounds

  • Studies on the synthesis of a variety of new organofluorine compounds using (trifluoromethoxy)phenyllithiums underline the compound's role in creating diverse fluorine-containing molecules (Castagnetti & Schlosser, 2001).

Gold-Catalyzed Reactions

  • Gold-catalyzed redox reactions involving 2-epoxy-1-alkynylbenzenes lead to the formation of dihydrofuran products, illustrating the compound's utility in complex organic synthesis (Li, Lin, & Liu, 2010).

Future Directions

: Scharlab - 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether : Thermo Fisher Scientific - 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether : Thermo Fisher Scientific - 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

properties

IUPAC Name

2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEIELIEVKRREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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